

The Biological Frontier of Oxazepane Scaffolds: An In-depth Technical Guide

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Compound of Interest

Compound Name: (R)-4-Boc-6-hydroxy-
[1,4]oxazepane

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The oxazepane core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for diverse substitutions, leading to a wide array of compounds with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of oxazepane-based compounds, with a focus on their potential as therapeutic agents.

Synthesis of the Oxazepane Scaffold

The synthesis of oxazepane derivatives is primarily achieved through cycloaddition reactions. A common and effective method involves the [2+5] cycloaddition of imine derivatives with cyclic anhydrides, such as phthalic anhydride or maleic anhydride, in a suitable solvent like dry benzene. This approach allows for the efficient construction of the 1,3-oxazepine-4,7-dione core.

Another key synthetic route is the photoreaction of phthalimide derivatives with an alkene to yield annulated 7-membered oxazepine and 8-membered oxazocine derivatives.^[1] Furthermore, intramolecular cyclization reactions, such as the Mitsunobu reaction followed by palladium-catalyzed cyclization, have been employed to create specific benzo[b]^[2]^[3]oxazepines.^[4]

Anticancer Activity of Oxazepane Derivatives

Oxazepane scaffolds have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against various cancer cell lines.

Tubulin Polymerization Inhibition

A series of novel oxazepines related to isoCA-4 have shown remarkable antitumor properties. [4] Notably, certain oxazepin-9-ol derivatives display nanomolar to sub-nanomolar cytotoxicity against human cancer cell lines including HCT116 (colon cancer), U87 (glioblastoma), A549 (lung cancer), MCF7 (breast cancer), and K562 (leukemia). [4] The lead compound in this series was found to inhibit tubulin assembly with an IC₅₀ value of 1 μ M and induce a complete cell cycle arrest in the G2/M phase at a low concentration of 5 nM in HCT116 and K562 cells. [4]

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Apoptosis Induction

Benzo[f][2][3]oxazepine derivatives have been identified as potent inducers of apoptosis in cancer cells. [5] Compounds such as certain benzo[f][2][3]oxazepine-3,5(2H,4H)-diones and 3-phenylbenzo[f][2][3]oxazepin-5(4H)-ones exhibited good cytotoxicity and selectivity against leukemia K-562 and breast T-47D cancer cell lines compared to normal fibroblasts. [5] These compounds induce PreG1 apoptosis and cause complete cell growth arrest at the G2/M phase.

[5] The mechanism of apoptosis induction involves the activation of caspase-3 and Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[5]

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Cytotoxicity Data

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Oxazepin-9-ol derivative	HCT116, U87, A549, MCF7, K562	Nanomolar to sub-nanomolar	[4]
Oxazepine derivative of coumarin acid	CaCo-2 (colon)	39.6	[6][7]
Benzo[f][2][3]oxazepine-3,5(2H,4H)-diones	K-562 (leukemia), T-47D (breast)	Good cytotoxicity	[5]
3-Phenylbenzo[f][2][3]oxazepin-5(4H)-ones	K-562 (leukemia), T-47D (breast)	Good cytotoxicity	[5]

Antimicrobial Activity

Oxazepane derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria.

Antibacterial Activity

Several synthesized 1,3-oxazepine derivatives have demonstrated notable antibacterial activity.[8][9] For instance, certain derivatives have shown activity comparable or superior to penicillin G, a well-established antibiotic.[10] The antimicrobial efficacy of these compounds is often evaluated against both Gram-positive and Gram-negative bacteria.[1][8][9] For example, 2-(4-Hydroxy-3-methoxyphenyl)-3-(6-nitrobenzothiazol-2-yl)-1,3-oxazepane-4,7-dione and 2-(4-isopropylphenyl)-3-(6-nitrobenzothiazol-2-yl)-1,3-oxazepane-4,7-dione exhibited high antibacterial activity against *Klebsiella pneumoniae* and *Bacillus subtilis* (Gram-positive), and *Staphylococcus aureus* (Gram-negative).[11]

Experimental Protocol: Agar Well Diffusion Method

A standard method to assess the antibacterial activity of newly synthesized compounds is the agar well diffusion method.[9][12]

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Detailed Methodology:

- Media Preparation: Mueller-Hinton agar is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.

- **Inoculation:** A standardized suspension of the test bacterium is uniformly spread over the surface of the agar.
- **Well Creation:** Wells of a specific diameter are aseptically punched into the agar.
- **Compound Application:** A defined concentration of the oxazepane derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well.
- **Incubation:** The plates are incubated at 37°C for 24 hours.
- **Zone of Inhibition Measurement:** The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Central Nervous System (CNS) Activity

The oxazepane scaffold has also been explored for its potential in developing CNS-active agents, particularly in the context of insomnia and other neurological disorders.

Orexin Receptor Antagonism

A notable example is the development of a potent, CNS-penetrant orexin receptor antagonist based on a 1,4-diazepane scaffold, a close structural relative of oxazepanes.^[13] This dual orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R) antagonist effectively blocks orexin signaling. In animal models, oral administration of this compound led to a decrease in wakefulness and an increase in both REM and non-REM sleep, highlighting its potential for treating insomnia.^[13] The lipophilicity of these compounds, as indicated by their Log P values, suggests good penetration of the central nervous system.^[14]

Conclusion

Oxazepane scaffolds represent a versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and CNS-active agents underscores their potential for the development of novel therapeutics. The synthetic accessibility of the oxazepane core allows for extensive structural modifications, providing a rich platform for medicinal chemists to explore and optimize their pharmacological properties. Further research into the structure-activity relationships and

mechanisms of action of oxazepane derivatives will undoubtedly pave the way for new and effective treatments for a range of diseases.

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